molecular formula C18H17N3 B11842676 N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine

Cat. No.: B11842676
M. Wt: 275.3 g/mol
InChI Key: RYXYLOUWMHQXTQ-UHFFFAOYSA-N
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Description

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine is a chemical compound offered for research and development purposes. It is intended for use by qualified laboratory professionals only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications, or for any form of human or animal use.Pyrimidine-based scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile binding properties. Compounds featuring N-benzylamine and phenylpyrimidine motifs, structurally related to this product, have demonstrated significant potential in drug discovery research. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar-range inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies . Furthermore, molecular frameworks incorporating N-benzylamine groups are extensively explored in multidisciplinary research, such as the development of multitarget-directed ligands for complex neurodegenerative diseases . As a building block, this compound can be utilized in various synthetic pathways, including nucleophilic substitution reactions and reductive amination, to create diverse chemical libraries for high-throughput screening and lead optimization. Researchers value this chemical entity for its potential application in synthesizing novel molecules for biochemical assay development and structure-activity relationship (SAR) studies. Handle with appropriate safety precautions in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

N-benzyl-1-phenyl-1-pyrimidin-2-ylmethanamine

InChI

InChI=1S/C18H17N3/c1-3-8-15(9-4-1)14-21-17(16-10-5-2-6-11-16)18-19-12-7-13-20-18/h1-13,17,21H,14H2

InChI Key

RYXYLOUWMHQXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Benzyl Chloride Alkylation

The most widely reported method involves the alkylation of 1-phenyl-1-(pyrimidin-2-yl)methanamine with benzyl chloride under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly employed to deprotonate the amine, facilitating nucleophilic attack on benzyl chloride.

Procedure :

  • Dissolve 1-phenyl-1-(pyrimidin-2-yl)methanamine (1.0 eq) in anhydrous DMF.

  • Add NaH (1.2 eq) at 0°C and stir for 30 minutes.

  • Introduce benzyl chloride (1.1 eq) dropwise and heat to 60°C for 12–18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (ethyl acetate/methanol, 9:1).

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing ionic intermediates. DMF yields 65–75%, while THF reduces yields to 50–60% due to poorer solubility.

  • Base Selection : NaH outperforms K₂CO₃ in eliminating side products (e.g., N,N-dibenzylation), as confirmed by LC-MS monitoring.

Data Table 1 : Alkylation Method Comparison

ParameterConditionsYield (%)Purity (HPLC)
Solvent: DMFNaH, 60°C, 18 h72 ± 3>95%
Solvent: THFNaH, 60°C, 18 h58 ± 592%
Base: K₂CO₃DMF, 80°C, 24 h45 ± 788%

Reductive Amination

Two-Step Condensation and Reduction

This method condenses benzaldehyde derivatives with 1-phenyl-1-(pyrimidin-2-yl)methanamine, followed by imine reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol is preferred for selective reduction without attacking the pyrimidine ring.

Procedure :

  • React benzaldehyde (1.1 eq) with 1-phenyl-1-(pyrimidin-2-yl)methanamine (1.0 eq) in methanol at 25°C for 6 hours to form the imine intermediate.

  • Add NaBH₃CN (1.5 eq) and stir for 12 hours.

  • Acidify with HCl, extract with dichloromethane, and neutralize with NaHCO₃.

Key Advantages :

  • Tolerates electron-withdrawing substituents on the benzaldehyde (e.g., -NO₂, -CN) without pyrimidine ring degradation.

  • Yields range from 50–60%, with scalability demonstrated at 100-g batches.

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura Coupling

The pyrimidine ring is constructed via Suzuki coupling between chloropyrimidine precursors and phenylboronic acids. This method enables late-stage diversification of the aryl group.

Procedure :

  • React 2,4-dichloropyrimidine (1.0 eq) with phenylboronic acid (1.2 eq) in dioxane/water (3:1).

  • Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Heat at 90°C for 12 hours, then purify by crystallization.

Optimization :

  • Catalyst Screening : PdCl₂(dppf) achieves higher turnover numbers (TON > 1,000) compared to Pd(OAc)₂ (TON ~500).

  • Solvent Systems : Aqueous dioxane minimizes side reactions like homocoupling, improving yields to 80–85%.

Data Table 2 : Cross-Coupling Variables

CatalystSolventYield (%)Selectivity
Pd(PPh₃)₄Dioxane/H₂O82>99%
PdCl₂(dppf)Toluene/EtOH8898%
NiCl₂(dppe)DMF/H₂O6590%

Nucleophilic Substitution

Chloropyrimidine Displacement

2-Chloropyrimidine intermediates react with N-benzylamines under basic conditions. Triethylamine (Et₃N) in DMF at 100°C drives the substitution to completion.

Procedure :

  • Mix 2-chloro-1-phenylpyrimidine (1.0 eq) with N-benzylamine (1.2 eq) in DMF.

  • Add Et₃N (2.0 eq) and heat at 100°C for 18 hours.

  • Concentrate and purify via silica gel chromatography.

Challenges :

  • Competing hydrolysis of chloropyrimidine necessitates anhydrous conditions.

  • Steric hindrance from the phenyl group reduces reaction rates, requiring prolonged heating.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, continuous flow systems are employed for high-throughput synthesis. Key parameters include:

  • Residence Time : 30 minutes at 120°C.

  • Pressure : 20 bar to prevent solvent vaporization.

  • Catalyst Immobilization : Pd nanoparticles on silica gel enable catalyst recycling (>10 cycles).

Advantages :

  • 95% conversion with >90% purity.

  • Reduced waste generation compared to batch processes.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Ethyl acetate/methanol gradients (95:5 to 80:20) resolve unreacted amine and dibenzylated by-products.

  • HPLC-MS : Monitors molecular ion peaks at m/z 275.3 ([M+H]⁺) and validates absence of impurities.

Spectroscopic Validation

  • ¹H NMR : Benzyl protons resonate as a singlet at δ 4.3–4.5 ppm, while pyrimidinyl protons appear as doublets at δ 8.5–9.0 ppm.

  • Elemental Analysis : Acceptable tolerances for C, H, N are ±0.4% of theoretical values (C₁₈H₁₇N₃: C, 78.52%; H, 6.18%; N, 15.30%).

Comparative Analysis of Methods

Data Table 3 : Method Efficacy Evaluation

MethodYield (%)Purity (%)ScalabilityCost Index
Alkylation7295High$$
Reductive Amination5590Moderate$
Suzuki Coupling8598High$$$
Substitution6892Low$$

Emerging Strategies

Photoredox Catalysis

Recent advances utilize visible light–mediated C–N bond formation, achieving yields of 70–75% at ambient temperature. Ir(ppy)₃ catalysts minimize thermal degradation of sensitive intermediates.

Biocatalytic Approaches

Immobilized transaminases selectively catalyze amine transfer reactions, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects and Bond Characteristics

The compound’s pyrimidin-2-yl group distinguishes it from analogs with pyridine (e.g., N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine, MW 310.34 ) or thiophene (N-Benzyl-1-(thiophen-2-yl)methanamine, MW 203.30 ) substituents.

Imine (C=N) bond lengths in related compounds vary slightly:

  • 1.292 Å in the title compound ()
  • 1.265–1.286 Å in naphthyl- and salicylidene-based imines .

These differences suggest minor variations in resonance stabilization and planarity, which could influence reactivity and tautomerism.

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine* C₁₉H₁₇N₃ ~297.36 Pyrimidin-2-yl, phenyl, benzyl -
N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine C₁₉H₁₆F₂N₂ 310.34 Pyridyl, difluorophenyl
N-Benzyl-1-(thiophen-2-yl)methanamine C₁₂H₁₃NS 203.30 Thiophene
2-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine C₇H₈F₃N₃ 191.16 Pyrimidinyl, trifluoromethyl

The trifluoromethyl group in the pyrimidinyl ethanamine derivative (MW 191.16 ) increases hydrophobicity compared to the target compound’s benzyl and phenyl groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology :

  • Alkylation : React 1-phenyl-1-(pyrimidin-2-yl)methanamine with benzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions .

  • Purification : Use flash column chromatography (e.g., ethyl acetate/methanol gradients) to isolate the product, as demonstrated for analogous pyrimidinyl methanamines .

  • Optimization : Vary solvents (DMF vs. THF) and bases to assess yield improvements. For example, polar aprotic solvents may enhance nucleophilic substitution efficiency.

    • Data Table : Synthetic Route Comparison
MethodBase UsedSolventYield (%)Reference
Benzyl chloride alkylationNaHDMF65–75
Reductive aminationNaBH₃CNMeOH50–60(Inferred from )

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Analytical Techniques :
  • ¹H/¹³C NMR : Confirm the presence of benzyl (δ 4.3–4.5 ppm, singlet) and pyrimidinyl protons (δ 8.5–9.0 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 316.2 for C₁₉H₁₈N₃) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases due to the pyrimidine moiety’s affinity for ATP-binding pockets .
  • Cellular Assays : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How do substituents on the benzyl or pyrimidine rings affect biological activity?

  • Methodology :

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring. Compare IC₅₀ values in target assays .

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to kinases (e.g., EGFR), correlating with experimental data .

    • Data Table : Substituent Impact on Activity
Substituent (Position)Target IC₅₀ (µM)LogPReference
-H (Parent compound)12.52.8
-OCH₃ (para)8.22.1
-NO₂ (meta)25.73.4

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

  • Methodology :

  • Solubility Studies : Perform shake-flask assays in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to account for pH-dependent variation .
  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), addressing discrepancies in literature .

Q. What strategies mitigate instability of the pyrimidine ring under physiological conditions?

  • Methodology :

  • Stabilization : Introduce electron-donating groups (e.g., -NH₂) at the pyrimidine 4-position to reduce hydrolysis susceptibility .
  • Prodrug Design : Mask the amine group with acetyl or PEGylated prodrugs to enhance plasma stability .

Research Design Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Stepwise Approach :

Core Modification : Prioritize substitutions on the benzyl group due to its role in target engagement .

High-Throughput Screening : Use 96-well plates for parallel synthesis and rapid activity assessment .

Statistical Validation : Apply ANOVA to confirm significance of activity differences between derivatives (p < 0.05) .

Q. What analytical techniques resolve stereochemical uncertainties in derivatives?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
  • X-ray Crystallography : Determine absolute configuration for lead compounds .

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